molecular formula C12H13NO7 B6145839 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid CAS No. 263758-69-6

4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid

Cat. No. B6145839
CAS RN: 263758-69-6
M. Wt: 283.2
InChI Key:
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Description

4-(4-Formyl-2-methoxy-5-nitrophenoxy)butanoic acid (FMNPA) is a widely studied organic compound, with a wide range of applications in scientific research. It can be used for a variety of purposes, including as an intermediate for the synthesis of other compounds, as a substrate for enzyme assays, and as a biochemical reagent.

Scientific Research Applications

4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid has a wide range of applications in scientific research. It can be used as an intermediate for the synthesis of other compounds, as a substrate for enzyme assays, and as a biochemical reagent. It can also be used to study the catalytic activity of enzymes, to study the structure and function of proteins, and to study the metabolism of drugs.

Mechanism of Action

The mechanism of action of 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid is not well understood. It is believed to act as an inhibitor of enzymes, by binding to the active site of the enzyme and preventing it from performing its normal function. It is also believed to act as an inhibitor of protein-protein interactions, by binding to the active site of one of the proteins and preventing it from binding to the other protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid are not well understood. It is believed to act as an inhibitor of enzymes, by binding to the active site of the enzyme and preventing it from performing its normal function. It is also believed to act as an inhibitor of protein-protein interactions, by binding to the active site of one of the proteins and preventing it from binding to the other protein. It is also believed to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also relatively easy to synthesize, and can be synthesized using a variety of methods. However, 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid also has some limitations. It is not very soluble in water, and therefore may not be suitable for use in some experiments. Additionally, it may be toxic in high concentrations, and therefore should be handled with care.

Future Directions

There are a number of potential future directions for the use of 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid in scientific research. One potential direction is to further explore its mechanism of action, in order to better understand how it affects biochemical and physiological processes. Another potential direction is to develop new methods for synthesizing 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid, in order to make it more accessible for use in laboratory experiments. Additionally, further research could be done to explore the potential applications of 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid in drug development and drug metabolism. Finally, further research could be done to explore the potential antioxidant properties of 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid, and its potential to protect cells from damage caused by free radicals.

Synthesis Methods

4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid can be synthesized using a variety of methods. One method involves the reaction of 4-formyl-2-methoxy-5-nitrophenol with butanoic anhydride in the presence of pyridine. This reaction yields 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid as the main product, with some side products including 4-hydroxy-2-methoxy-5-nitrophenol and 4-formyl-2-methoxy-5-nitrophenol. Other methods include the reaction of 4-formyl-2-methoxy-5-nitrophenol with butanoic acid in the presence of sodium bicarbonate, or the reaction of 4-formyl-2-methoxy-5-nitrophenol with butanoic acid in the presence of sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid involves the conversion of 4-nitrophenol to 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid through a series of reactions.", "Starting Materials": [ "4-nitrophenol", "2-methoxybenzaldehyde", "butyric anhydride", "sodium hydroxide", "sulfuric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Nitration of 4-nitrophenol with a mixture of sulfuric acid and nitric acid to form 4-nitrophenol-2,5-disulfonic acid", "Step 2: Reduction of 4-nitrophenol-2,5-disulfonic acid with sodium dithionite to form 4-amino-2,5-disulfonic acid", "Step 3: Diazotization of 4-amino-2,5-disulfonic acid with sodium nitrite and hydrochloric acid to form 4-nitroso-2,5-disulfonic acid", "Step 4: Coupling of 4-nitroso-2,5-disulfonic acid with 2-methoxybenzaldehyde in the presence of sodium hydroxide to form 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid", "Step 5: Esterification of 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid with butyric anhydride in the presence of sulfuric acid to form the final product, 4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid" ] }

CAS RN

263758-69-6

Product Name

4-(4-formyl-2-methoxy-5-nitrophenoxy)butanoic acid

Molecular Formula

C12H13NO7

Molecular Weight

283.2

Purity

95

Origin of Product

United States

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